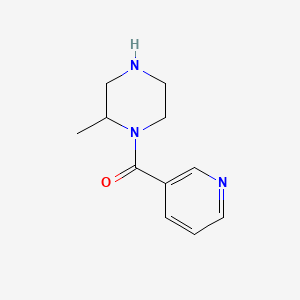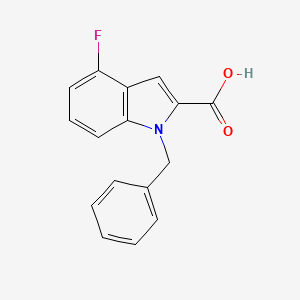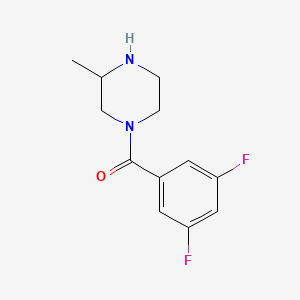![molecular formula C11H14ClFN2 B6362345 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine CAS No. 1240565-18-7](/img/structure/B6362345.png)
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular formula of this compound is C11H14ClFN2 . It contains a piperazine ring bound to a phenyl group, which is substituted with chlorine and fluorine atoms.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between a protected diamine and a diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis
The molecular weight of this compound is 228.69 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.Scientific Research Applications
Pharmacophore in Antipsychotic Agents
Piperazine derivatives, including those with 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, play a crucial role in the development of antipsychotic agents. The arylalkyl substituents within these compounds are critical for enhancing the potency and selectivity of binding affinity at D2-like receptors, which are a target for antipsychotic medications. This is exemplified in research where modifications to the arylalkyl moieties within the piperazine structure have been shown to influence the selectivity and potency of these compounds significantly towards D2-like receptors, a key target in antipsychotic therapy (Sikazwe et al., 2009).
Therapeutic Use Patent Review
The versatility of piperazine, including the specific derivative , is further highlighted in a comprehensive review of patents for therapeutic uses. Piperazine's inclusion in drug molecules spans a wide range of therapeutic categories such as anticancer, antiviral, cardio-protective agents, and more. This review underscores the scaffold's broad potential in drug discovery, pointing out its successful emergence as a pharmacophore due to its ability to be a flexible building block for designing drug-like molecules across various disease states (Rathi et al., 2016).
Anti-Mycobacterial Activity
The compound's framework, when utilized in piperazine derivatives, has been noted for its potent activity against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This indicates its potential as a foundational structure in developing new anti-mycobacterial agents, aiding in the fight against tuberculosis through novel therapeutic avenues (Girase et al., 2020).
Role in Drug Metabolism
Arylpiperazine derivatives, including those similar to "this compound", undergo significant metabolism, which can influence their pharmacological effects. For example, N-dealkylation processes can lead to the formation of 1-aryl-piperazines, which themselves may have various pharmacological activities or contribute to the overall pharmacodynamic profile of the parent compound. This underlines the importance of understanding these metabolic pathways for the development of new drugs (Caccia, 2007).
Exploration in Tuberculosis Treatment
The role of piperazine derivatives extends into the treatment of tuberculosis, with compounds like Macozinone (a piperazine-benzothiazinone) showing promise in clinical studies. These compounds target specific enzymes involved in the synthesis of Mycobacterium tuberculosis cell walls, presenting a novel mechanism of action against this pathogen (Makarov & Mikušová, 2020).
Safety and Hazards
While specific safety and hazard information for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is not available, it’s important to handle all chemicals with care. For instance, a similar compound, 1-(2-Fluorophenyl)piperazine, is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including chemokine antagonists, cholinesterase inhibitors, and aβ-aggregation inhibitors .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as changes in cellular function or structure .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMRGJIULSPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)





![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

